7(Z),11(Z)-Pentacosadiene

Descripción general

Descripción

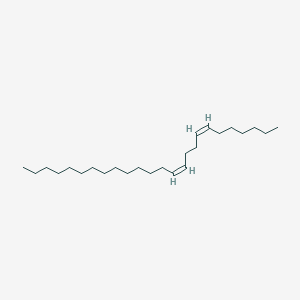

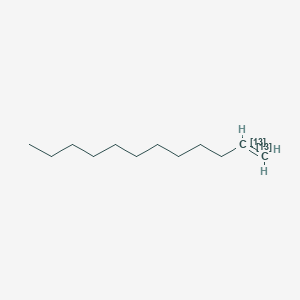

7(Z),11(Z)-Pentacosadiene, also known as 7,11-pentacosadiene, is a polyunsaturated fatty acid found in a variety of plant and animal sources. It is a member of the pentacosadiene family of fatty acids, and is composed of two long-chain hydrocarbons, C20H32, linked together by a double bond. 7(Z),11(Z)-Pentacosadiene is known to have a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. It is also known to have a role in the regulation of gene expression and cell signaling pathways.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

- Allenic hydrocarbons including 7(Z),11(Z)-Pentacosadiene have been identified in Australian melolonthine scarab beetles. These hydrocarbons, which include Delta(9,10)-unsaturation, have been synthesized and analyzed for their spectral and chromatographic properties, affirming their unique chemical structures (McGrath et al., 2003).

Role in Insect Behavior and Genetics

- 7(Z),11(Z)-Pentacosadiene plays a significant role in the behavior and genetics of certain insect species, such as Drosophila virilis and D. lummei. It has been observed that variations in cuticular hydrocarbons, including 7(Z),11(Z)-Pentacosadiene, influence female attractivity and are subject to complex genetic control (Liimatainen & Jallon, 2007).

Application in Pheromone Synthesis

- The synthesis and role of internal and external hydrocarbons, such as 7(Z),11(Z)-Pentacosadiene, in pheromone production have been studied in insects like the housefly, Musca domestica. This research sheds light on the complex process of pheromone production and its biological implications (Mpuru et al., 2001).

Impact on Chemosensory Regulation

- In Drosophila species, compounds like 7(Z),11(Z)-Pentacosadiene are crucial for the regulation of male-male social interactions. These hydrocarbons function as pheromones, influencing behaviors such as aggression and courtship (Wang et al., 2011).

Implications in Ecology and Evolution

- Research on variations of male cuticular hydrocarbons, including 7(Z),11(Z)-Pentacosadiene, in relation to geoclimatic variables provides insights into adaptive mechanisms in species like Drosophila melanogaster. This suggests a significant ecological and evolutionary role for such compounds (Rouault et al., 2004).

Contributions to Polymer Chemistry

- In the field of polymer chemistry, 7(Z),11(Z)-Pentacosadiene-related compounds have been used in studies exploring the chemoselectivity and stereospecificity of catalysts for diene polymerization, contributing to advancements in materials science (Ricci et al., 2001).

Role in Sensory Perception

- Cuticular hydrocarbons like 7(Z),11(Z)-Pentacosadiene have been studied for their role in sensory perception in insects, particularly in Drosophila. This research helps in understanding how these compounds are detected and processed by the nervous system (Lacaille et al., 2007).

Propiedades

IUPAC Name |

(7Z,11Z)-pentacosa-7,11-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-25H2,1-2H3/b15-13-,23-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVWXEURPGIPNW-ADYYPQGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CCCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C\CC/C=C\CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7(Z),11(Z)-Pentacosadiene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B176382.png)

![n-[[5-(2-Chloroacetyl)thien-2-yl]methyl]acetamide](/img/structure/B176410.png)

![5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B176426.png)